2-Acetamido-5-guanidinopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O3/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNEIUMQYRCDYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861840 | |

| Record name | N~2~-Acetylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35436-73-8 | |

| Record name | N2-Acetylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35436-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-DL-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035436738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-acetyl-DL-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL-DL-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V43Y2NZH05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetamido-5-guanidinopentanoic Acid (N-Acetyl-L-arginine)

Foreword

In the landscape of metabolic research and drug development, a nuanced understanding of amino acid derivatives is paramount. This guide provides a comprehensive technical overview of 2-Acetamido-5-guanidinopentanoic acid, more commonly known as N-Acetyl-L-arginine. This molecule, a simple N-terminally acetylated form of the proteinogenic amino acid L-arginine, presents a fascinating case study in metabolic regulation, biomarker potential, and therapeutic application.[1][2] As researchers, our ability to harness the potential of such molecules is predicated on a deep understanding of their fundamental chemistry, biological roles, and the methodologies required for their study. This document synthesizes current knowledge to serve as a practical and authoritative resource for scientists and drug development professionals, moving beyond mere description to explain the causal links between its structure, function, and utility.

Core Molecular Structure and Nomenclature

This compound is fundamentally L-arginine with an acetyl group (CH₃CO-) covalently bonded to its α-amino group.[1] This N-terminal capping is a critical structural modification that alters its physicochemical properties and biological activity compared to its parent amino acid.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid .[1] However, it is most frequently referred to in literature and commercial sources by a variety of synonyms:

-

N-Acetyl-L-arginine (NALA)

-

Nα-Acetyl-L-arginine

-

Ac-L-Arg-OH

-

Acetyl Arginine[1]

The presence of the chiral center at the α-carbon, inherited from L-arginine, dictates the (2S) stereochemistry, which is the biologically relevant form.

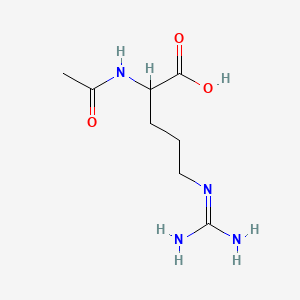

Visualizing the Structure

To fully appreciate the molecule's architecture, a 2D structural representation is provided below.

Caption: Key functional groups: Carboxylic acid, Acetamido, and Guanidinium.

Physicochemical and Spectrometric Properties

The acetylation of the α-amino group significantly impacts the molecule's properties relative to L-arginine. The primary amine is converted to a secondary amide, which removes its basic character at physiological pH and eliminates the zwitterionic nature at the α-carbon. The molecule remains strongly basic due to the high pKa of the guanidinium group.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₄O₃ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| CAS Number | 155-84-0 | [1] |

| Appearance | Colorless to white powder | [3] |

| Water Solubility | 42,570 mg/L (at 25 °C) | [2] |

| pKa (strongest basic) | ~12.5 (Guanidinium group) | [4] |

| LogP | -1.7 | [1] |

| Storage Temperature | −20°C | [3] |

Spectrometric Data:

-

Mass Spectrometry: The monoisotopic mass is 216.12224039 Da.[1] Mass spectrometry data, including MS/MS fragmentation patterns, are available in public databases like PubChem and the Human Metabolome Database (HMDB).[1][5]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectral data are available for structural confirmation.[1][6][7] The acetyl group provides a characteristic singlet peak in the ¹H NMR spectrum, which is a key identifier.

Synthesis and Characterization

The synthesis of N-Acetyl-L-arginine can be approached through both chemical and enzymatic routes. The choice of method depends on the desired scale, purity requirements, and available resources.

Chemical Synthesis Protocol: Acetylation of L-Arginine Methyl Ester

This method involves the protection of the carboxyl group as a methyl ester, followed by acetylation of the α-amino group, and subsequent deprotection. A representative procedure is adapted from related syntheses.[3]

Rationale: Direct acetylation of L-arginine can be challenging due to the multiple reactive amino groups. Protecting the carboxyl group as an ester prevents side reactions and improves solubility in organic solvents, facilitating a cleaner reaction with the acetylating agent. Triethylamine is used as a base to neutralize the hydrochloride salt and the acid generated during the reaction.

Step-by-Step Methodology:

-

Esterification (Not detailed, starting from ester): Begin with commercially available L-arginine methyl ester hydrochloride.

-

Dissolution: Dissolve L-arginine methyl ester hydrochloride (1 equivalent) in dimethylformamide (DMF). Add triethylamine (2.2 equivalents) to the solution.

-

Acetylation: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure. The resulting residue contains N-acetyl arginine methyl ester.

-

Hydrolysis (Deprotection): Treat the crude methyl ester with a mild aqueous base (e.g., lithium hydroxide) to hydrolyze the ester back to the carboxylic acid.

-

Purification: Purify the final product, N-Acetyl-L-arginine, by silica gel chromatography or recrystallization to achieve high purity.

Enzymatic Synthesis Protocol

Enzymatic synthesis offers a "greener" alternative, often providing high stereospecificity under mild reaction conditions. Acylases can be used to catalyze the formation of the amide bond.[8]

Rationale: This method leverages the reverse hydrolysis capability of enzymes like Acylase I from porcine kidney. In a low-water environment (e.g., using glycerol as a co-solvent), the equilibrium of the reaction is shifted from hydrolysis to synthesis.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-arginine hydrochloride (e.g., 0.5 M), a fatty acid (acetic acid in this case, though longer chains are often used in published examples) (e.g., 6.2 mM), glycerol, and a suitable buffer (e.g., 100 mM, pH 7.5).[8]

-

Enzyme Addition: Add Acylase I (e.g., 0.33% w/v) to the mixture.[8]

-

Incubation: Incubate the mixture at 37°C with magnetic stirring. The reaction time can be extensive (e.g., 24-144 hours) depending on the specific substrates and enzyme concentration.[8]

-

Monitoring and Purification: Monitor the formation of the product using HPLC. Once the reaction reaches equilibrium or completion, the product can be purified using chromatographic techniques.

Analytical Characterization: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust method for the quantification and purity assessment of N-Acetyl-L-arginine.

Rationale: The polarity of N-Acetyl-L-arginine allows for excellent separation on C8 or C18 columns. A UV detector is suitable as the amide bond has some absorbance in the low UV range.

Example HPLC Method:

-

Column: Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) or equivalent.[9]

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 4.5) and methanol (e.g., 90:10 v/v).[9]

-

Column Temperature: 30°C.[9]

-

Injection Volume: 10 µL.[9]

-

Standard Preparation: Prepare a stock solution of N-Acetyl-L-arginine working standard in the mobile phase. Create a calibration curve using serial dilutions.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase, sonicating if necessary to ensure complete dissolution. Filter through a 0.45 µm filter before injection.

Biological Role and Metabolic Context

N-Acetyl-L-arginine is not merely an inert derivative; it is an endogenous human metabolite with significant biological implications.[1][5]

Formation and Degradation

N-Acetyl-L-arginine exists in a metabolic pool linked to protein metabolism.

-

Formation: It can be produced through the action of N-acetyltransferases (NATs) on free L-arginine, though its primary source is believed to be the proteolytic degradation of N-terminally acetylated proteins.[5] N-terminal acetylation is a common co-translational modification in eukaryotes, protecting proteins from degradation.[5] When these proteins are broken down, N-acetylated amino acids are released.

-

Degradation: N-Acetyl-L-arginine can be hydrolyzed by specific hydrolases or acylases back to L-arginine and acetate. It is also a substrate for the enzyme arginase, which converts it to N-α-acetyl-L-ornithine and urea, albeit at a much lower rate than L-arginine.[11]

Metabolic Pathway Visualization

Caption: Metabolic context of N-Acetyl-L-arginine formation and degradation.

Role as a Biomarker and Uremic Toxin

Elevated serum levels of N-Acetyl-L-arginine and other guanidino compounds are clinically significant.

-

Hyperargininemia: This inborn error of metabolism, caused by a deficiency in the arginase enzyme, leads to a buildup of arginine and its metabolites, including N-Acetyl-L-arginine, in the blood, urine, and cerebrospinal fluid.[2][4]

-

Uremia: In patients with renal insufficiency, particularly those on hemodialysis, N-Acetyl-L-arginine accumulates and is classified as a uremic toxin.[2][12] Its accumulation may contribute to the systemic oxidative stress observed in these patients.[13]

Applications in Research and Drug Development

The unique properties of N-Acetyl-L-arginine make it a valuable molecule for various applications.

-

Nitric Oxide (NO) Research: As a derivative of L-arginine, the substrate for nitric oxide synthase (NOS), N-Acetyl-L-arginine is studied for its potential to modulate NO production.[5] Some studies suggest that co-administration with N-acetylcysteine (NAC) can improve NO bioavailability and reduce blood pressure in certain patient populations, pointing to its potential in cardiovascular therapy.[14][15]

-

Cosmetic and Pharmaceutical Formulations: It is used in cosmetic formulations for its skin-conditioning properties.[1] In biopharmaceutical development, N-Acetyl-L-arginine has been investigated as a superior protein aggregation suppressor compared to L-arginine, particularly for stabilizing liquid protein formulations against stress.[16] Its ability to reduce the destabilizing effect on protein unfolding temperatures makes it an attractive excipient.[16]

-

Enzyme Substrate: Derivatives of N-Acetyl-L-arginine are used to create chromogenic substrates for assays measuring protease activity, such as arginase.[4]

Conclusion and Future Directions

This compound, or N-Acetyl-L-arginine, is a molecule of growing importance. Its structure, a simple modification of a fundamental amino acid, gives rise to a complex biological profile. It serves as a key metabolite in protein turnover, a clinical biomarker for metabolic disorders, and a promising tool in pharmaceutical formulation and cardiovascular research. For the drug development professional, understanding its synthesis, characterization, and biological interactions is crucial for leveraging its potential. Future research will likely focus on further elucidating its role in modulating oxidative stress and endothelial function, as well as optimizing its use as a stabilizing excipient for next-generation biologic therapies.

References

-

PubChem. N-Acetyl-L-arginine. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). [Link]

-

Wada, M., et al. (2002). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. ResearchGate. [Link]

-

Jyothi, N., & Pasha, S. I. (2014). Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L–Arginine In Combined Dosage form. Oriental Journal of Chemistry. [Link]

-

FooDB. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383). [Link]

-

PrepChem. Synthesis of N-acetyl arginine methyl ester. [Link]

-

Martina, V., et al. (2008). Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes. Diabetes Care, 31(5), 940-944. [Link]

-

Ratner, S. (1976). Preparation of N-α-acetyl-l-ornithine from N-α-acetyl-l-arginine, a new substrate for arginase. Analytical Biochemistry, 73(2), 423-429. [Link]

-

Slocum, R. D. (2005). Arginine, a key amino acid for nitrogen nutrition and metabolism of forest trees. Journal of Experimental Botany, 56(417), 771-780. [Link]

-

ARPN Journal of Engineering and Applied Sciences. SYNTHESIS OF N-ACYL ARGININE SURFACTANTS FROM TETRADECANOL AND ARGININE USING TERT-AMYL ALCOHOL. [Link]

-

Wyse, A. T., et al. (2004). Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME. Metabolic Brain Disease, 19(1-2), 43-54. [Link]

-

Martina, V., et al. (2008). Long-Term N-Acetylcysteine and l-Arginine Administration Reduces Endothelial Activation and Systolic Blood Pressure in Hypertensive Patients With Type 2 Diabetes. Diabetes Care. [Link]

-

VPA Australia. N-Acetyl Cysteine And L-Arginine? [Link]

-

Biology Stack Exchange. Question related to L-arginine biosynthesis. [Link]

-

Quick Biochemistry Basics. (2018). Arginine biosynthesis. YouTube. [Link]

-

Lee, H., Hada, S., & Jeong, S. H. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. International Journal of Biological Macromolecules, 166, 654-664. [Link]

-

UCL Discovery. NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection. [Link]

-

Vedeqsa. Enzymatic synthesis of N(alpha)-acyl-L-arginine esters. PAT. WO 03/064669. [Link]

-

Semantic Scholar. VALIDATION OF HPLC METHOD FOR DETERMINATION OF L - ARGININE IN TONOTYL ® SOLUTION. [Link]

-

Tain, Y. L., et al. (2015). Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. Physiological reports, 3(10), e12587. [Link]

-

IJIRT. (2023). Analytical Method Development and Validation of L- Arginine Effervescent Powder. International Journal of Innovative Research in Technology. [Link]

-

ResearchGate. ¹H nuclear magnetic resonance spectroscopy (NMR) of L-arginine (Arg). [Link]

Sources

- 1. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vedeqsa.com [vedeqsa.com]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. hmdb.ca [hmdb.ca]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijirt.org [ijirt.org]

- 11. Sci-Hub. Preparation of N-α-acetyl-l-ornithine from N-α-acetyl-l-arginine, a new substrate for arginase / Analytical Biochemistry, 1976 [sci-hub.box]

- 12. N2-acetyl-DL-arginine synthesis - chemicalbook [chemicalbook.com]

- 13. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of N-Acetyl-L-arginine from L-arginine

Introduction

N-Acetyl-L-arginine (NALA) is a derivatized form of the semi-essential amino acid L-arginine. The addition of an acetyl group to the α-amino nitrogen modifies its physicochemical properties, leading to applications distinct from its parent amino acid. In biopharmaceutical formulations, NALA has been identified as a superior protein aggregation suppressor compared to L-arginine, particularly under interfacial and thermal stresses, while better preserving the protein's native conformation.[1] Its unique acetylation can also enhance bioavailability, making it a valuable compound in biochemical research, peptide synthesis, and as a potential therapeutic agent.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of N-Acetyl-L-arginine from L-arginine. We will explore the foundational principles, compare common synthetic methodologies, and provide detailed, field-proven protocols. The focus will be on explaining the causality behind experimental choices to ensure a robust, reproducible, and high-purity synthesis.

Foundational Physicochemical Properties

A thorough understanding of the properties of the starting material and the final product is fundamental to designing a successful synthesis and purification strategy. The key distinction lies in the pKa of the α-amino group, which is acetylated, and the highly basic guanidinium group, which must remain unmodified for a selective synthesis.

| Property | L-Arginine | N-Acetyl-L-arginine | Rationale for Synthesis |

| Molecular Formula | C₆H₁₄N₄O₂ | C₈H₁₆N₄O₃ | Acetyl group addition increases mass. |

| Molecular Weight | 174.2 g/mol [3] | 216.24 g/mol [4] | Confirmed by Mass Spectrometry. |

| Melting Point | ~222-244 °C (decomposes)[3][5] | Not well-defined, often sold as a salt. | Changes in crystal lattice energy. |

| Solubility in Water | 148.7 g/L at 20 °C[6][7] | High, as it's a polar molecule. | Important for reaction medium and crystallization. |

| pKa Values | pKa₁ (α-COOH): ~2.2pKa₂ (α-NH₃⁺): ~9.0pKa₃ (guanidinium): ~12.5[3] | pKa₁ (α-COOH): ~2-3pKa₂ (guanidinium): ~12.5 | The α-amino group is no longer basic after acetylation. This is the key to selective synthesis; the α-amino group is more nucleophilic at moderately basic pH than the protonated guanidinium group. |

Synthetic Strategies: A Comparative Analysis

The selective acetylation of L-arginine's α-amino group in the presence of the nucleophilic guanidinium side chain is the central challenge. This can be achieved through chemical or enzymatic methods, each with distinct advantages.

Chemical Synthesis: Acetylation with Acetic Anhydride

This is the most common and robust method for N-acetylation. The reaction relies on the nucleophilic attack of the unprotonated α-amino group on one of the electrophilic carbonyl carbons of acetic anhydride.

Causality and Mechanism

The selectivity of this reaction is primarily controlled by pH. The α-amino group of L-arginine (pKa ≈ 9.0) can be substantially deprotonated at a pH of 9.5-10.5, rendering it a potent nucleophile.[3] In contrast, the guanidinium group (pKa ≈ 12.5) remains almost fully protonated and thus, electrophilically shielded and non-nucleophilic under these conditions.[3] A base, typically sodium hydroxide, is added concurrently to maintain this optimal pH, neutralizing the acetic acid byproduct generated during the reaction.

Caption: Reaction schematic for acetylation with acetic anhydride.

Potential Side Reactions

-

Di-acetylation: If the pH becomes too high (>11), significant deprotonation of the guanidinium group can occur, leading to acetylation of the side chain.[8]

-

Racemization: Aggressive conditions, such as high temperatures or excessively strong bases, can promote the formation of an oxazolone intermediate, leading to a loss of stereochemical purity.[9][10][11] This is a critical concern in pharmaceutical applications.

-

Hydrolysis: Acetic anhydride reacts with water. The reaction must be cooled, and the anhydride should be added portion-wise to ensure it reacts primarily with the amino acid.[12]

Step-by-Step Experimental Protocol

-

Dissolution: Dissolve L-arginine (1.0 eq) in deionized water in a three-neck round-bottom flask equipped with a magnetic stirrer, a pH probe, and a dropping funnel. The flask should be placed in an ice-water bath to maintain a temperature of 0-5 °C.

-

pH Adjustment: Slowly add a 4 M NaOH solution to raise the pH of the L-arginine solution to 10.0.

-

Acetylation: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 1-2 hours. Simultaneously, add 4 M NaOH solution dropwise to maintain the pH between 9.5 and 10.5. The reaction is exothermic and requires careful temperature and pH control.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Quenching & Acidification: Once the reaction is complete, carefully acidify the solution to pH ~5.0 with concentrated HCl. This protonates the carboxylate group of the product and neutralizes any remaining base.

Enzymatic Synthesis: The "Green" Chemistry Approach

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical methods. Enzymes like acylases can catalyze the N-acetylation with near-perfect regioselectivity and stereospecificity, eliminating concerns of side-chain modification and racemization.[13]

Mechanism and Advantages

The reaction typically involves an acylase in a buffered aqueous system, which facilitates the transfer of an acetyl group from a donor (like acetic acid) to the α-amino group of L-arginine. The enzyme's active site specifically recognizes the L-enantiomer and targets the α-amino position, making the process highly efficient and clean.[13]

Caption: Workflow for enzymatic synthesis of N-Acetyl-L-arginine.

Step-by-Step Experimental Protocol (Based on Acylase I)

-

Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a reaction mixture containing 0.5 M L-arginine hydrochloride, a suitable fatty acid (e.g., 6.2 mM lauric acid as a proxy for acetyl group donors), and glycerol in a 100 mM buffer (pH 7.5).[13]

-

Enzyme Addition: Add acylase I from porcine kidney (e.g., 0.33% wt/vol) to initiate the reaction.[13]

-

Incubation: Incubate the mixture at 37 °C with magnetic stirring for an extended period (e.g., up to 144 hours), as enzymatic reactions are often slower than chemical syntheses.[13]

-

Monitoring: Monitor product formation via HPLC.

-

Enzyme Removal & Product Isolation: After the reaction, the enzyme can be denatured by heat or pH change and removed by centrifugation or filtration. The product is then isolated from the supernatant.

Purification and Isolation Workflow

Regardless of the synthetic method, a robust purification strategy is essential to isolate N-Acetyl-L-arginine from unreacted starting materials, byproducts, and salts. A multi-step approach combining ion-exchange chromatography and crystallization is highly effective.

Sources

- 1. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemical Structure and Physical Properties of L-Arginine Competitive Price [biolyphar.com]

- 4. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L(+)-Arginine | 74-79-3 [chemicalbook.com]

- 7. Arginine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Racemization of Acylated Amino Acids [jstage.jst.go.jp]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 11. peptide.com [peptide.com]

- 12. fishersci.ca [fishersci.ca]

- 13. researchgate.net [researchgate.net]

2-Acetamido-5-guanidinopentanoic acid CAS number and synonyms

An In-Depth Technical Guide to 2-Acetamido-5-guanidinopentanoic Acid (N-Acetyl-L-arginine)

Introduction

This compound, more commonly known as N-α-acetyl-L-arginine (NALA), is an acetylated derivative of the semi-essential amino acid L-arginine. While L-arginine is widely recognized for its diverse physiological roles, from protein synthesis to being a precursor for nitric oxide (NO), its N-acetylated form has emerged as a molecule of significant interest for researchers, clinicians, and pharmaceutical scientists.[1] NALA is a naturally occurring human metabolite, produced through the highly conserved process of N-terminal acetylation, which is critical for regulating protein stability and function.[2][3]

This guide provides a comprehensive technical overview of N-α-acetyl-L-arginine, covering its fundamental chemical properties, biological significance, and practical applications. It is designed for professionals in research and drug development, offering field-proven insights and detailed experimental protocols to facilitate further investigation and application of this versatile compound.

Section 1: Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is foundational to all research and development endeavors.

Nomenclature and Identifiers

The compound is known by several names and is tracked across various databases using specific identifiers. The L-form is the biologically relevant isomer.

| Identifier | Value |

| IUPAC Name | (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid[2] |

| Common Synonyms | N-Acetyl-L-arginine, N-α-acetyl-L-arginine, N-Ac-L-Arg-OH, Acetyl Arginine[2][4] |

| Primary CAS Number | 155-84-0[2][4] |

| Other CAS Numbers | 35436-73-8[5]; 210545-23-6 (Dihydrate form)[6] |

| Molecular Formula | C₈H₁₆N₄O₃[2] |

| PubChem CID | 67427[2] |

Chemical Structure

The structure consists of a pentanoic acid backbone with an acetamido group at the alpha-carbon (C2) and a guanidinium group at the terminal end (C5). This structure retains the highly basic guanidinium side chain of arginine while neutralizing the positive charge of the alpha-amino group through acetylation.

Caption: Chemical Structure of N-α-acetyl-L-arginine.

Physicochemical Properties

Key quantitative properties are summarized below. These values are critical for experimental design, including solvent selection and analytical method development.

| Property | Value | Source |

| Molecular Weight | 216.24 g/mol | PubChem[2] |

| Appearance | White crystalline powder | ChemBK[7] |

| Solubility | Soluble in water | ChemBK[7] |

| pKa | 1.82, 8.99, 12.5 (for L-arginine) | ChemBK[7] |

| Melting Point | 222 °C (decomposes) (for L-arginine) | ChemBK[8] |

Note: Some properties like pKa and melting point are often reported for the parent compound, L-arginine, and serve as a close reference.

Section 2: Biological Significance and Mechanism of Action

NALA is not merely an inert derivative; it is an active metabolite with defined roles in cellular homeostasis and pathophysiology.

Biosynthesis and Metabolism

N-α-acetyl-L-arginine is endogenously produced through two primary routes:

-

Direct N-terminal Acetylation: The most common pathway involves the action of N-acetyltransferases (NATs), particularly the NatA, NatB, and NatC enzyme complexes.[3] This co-translational or post-translational modification is one of the most prevalent protein modifications in eukaryotes, affecting approximately 85% of human proteins.[3] It shields the N-terminus, protecting proteins from degradation.[9]

-

Proteolytic Degradation: NALA can be released during the catabolism of N-terminally acetylated proteins by specific hydrolases.[3]

Caption: Biosynthesis pathway of N-α-acetyl-L-arginine.

Role in Pathophysiology

Elevated levels of NALA are clinically significant and have been identified as a biomarker in specific metabolic disorders:

-

Hyperargininemia: In this genetic disorder characterized by a deficiency of the enzyme arginase, L-arginine accumulates and is shunted into alternative metabolic pathways, leading to a significant increase in NALA levels in serum, urine, and cerebrospinal fluid.[3][10]

-

Uremia: NALA is classified as a uremic toxin. In patients with renal insufficiency, impaired kidney function leads to the accumulation of guanidino compounds, including NALA, in the serum.[3] Chronic exposure to uremic toxins can contribute to kidney damage and cardiovascular disease.[3][11]

-

Oxidative Stress: Studies have shown that N-acetylarginine can induce oxidative stress by altering the activities of antioxidant enzymes like catalase and superoxide dismutase. This effect may be mediated by the generation of nitric oxide (NO) or other free radicals.[12]

Section 3: Applications in Research and Drug Development

The unique properties of NALA make it a valuable tool in both basic research and pharmaceutical formulation.

As a Biochemical Probe

Derivatives of NALA are instrumental in enzyme kinetics and interaction studies. For example, Nα-Acetyl-L-arginine 4-nitroanilide hydrochloride serves as a chromogenic substrate for enzymes like arginase, allowing for spectrophotometric measurement of enzyme activity.[13] Its use is critical in biochemical assays for studying metabolic pathways and in screening for potential enzyme inhibitors.[13]

In Pharmaceutical Formulations

A key challenge in developing biologic drugs, such as monoclonal antibodies, is preventing protein aggregation, which can reduce efficacy and induce immunogenicity. NALA has demonstrated superior performance as a protein aggregation suppressor compared to its parent amino acid, L-arginine.[14]

Causality: While L-arginine can suppress aggregation, it often reduces the thermal stability (transition temperature, Tₘ) of the protein. NALA has been shown to effectively prevent agitation-induced aggregation while better preserving the protein's native thermal stability.[14] This makes it a highly promising excipient for liquid protein formulations, enhancing stability and shelf-life.

Potential Therapeutic Roles

NALA is being investigated for its potential role as a nitric oxide (NO) donor.[13] As the precursor to L-arginine, which is the direct substrate for nitric oxide synthase (NOS), NALA could influence NO production, a pathway crucial for cardiovascular health and vascular function.[15]

Section 4: Experimental Protocols

This section provides validated, step-by-step methodologies for the synthesis and analysis of N-α-acetyl-L-arginine.

Conceptual Synthesis Workflow: N-Acetylation of L-Arginine

The most direct synthesis involves the selective acetylation of the α-amino group of L-arginine. This requires protecting the highly basic guanidinium group or using specific reaction conditions that favor N-α acetylation. A common laboratory method uses acetic anhydride.

Caption: Conceptual workflow for the synthesis of N-Acetyl-L-arginine.

Protocol Steps:

-

Dissolution: L-arginine is dissolved in a suitable solvent, often glacial acetic acid, which acts as both solvent and catalyst.

-

Acetylation: Acetic anhydride is added slowly to the cooled solution. The reaction is exothermic, and maintaining a low temperature prevents side reactions.

-

Reaction: The mixture is stirred, allowing the acetylation of the α-amino group.

-

Isolation: The product is typically precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.

-

Purification: The crude product is collected by filtration and purified, commonly by recrystallization from a water/ethanol mixture, to yield pure N-α-acetyl-L-arginine.

-

Validation: The final product's identity and purity should be confirmed using techniques like NMR, FT-IR, and mass spectrometry.

Protocol: Quantification in Biological Fluids via HPLC-MS/MS

This protocol describes a robust method for accurately measuring NALA concentrations in samples like serum or plasma, essential for clinical and metabolic research.[16]

-

Objective: To quantify the concentration of N-α-acetyl-L-arginine in a biological matrix.

-

Principle: High-Performance Liquid Chromatography (HPLC) separates NALA from other matrix components based on its physicochemical properties (e.g., using a reverse-phase or HILIC column). The separated analyte is then ionized and detected by tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

-

Materials and Reagents:

-

N-α-acetyl-L-arginine analytical standard

-

Stable isotope-labeled internal standard (e.g., N-acetyl-L-arginine-¹³C₆,¹⁵N₄)

-

HPLC-grade water, acetonitrile, and formic acid

-

Protein precipitation agent (e.g., methanol or trichloroacetic acid)

-

Centrifuge and 0.22 µm syringe filters

-

-

Step-by-Step Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the analytical standard into a blank matrix (e.g., charcoal-stripped serum).

-

Sample Preparation:

-

Thaw biological samples (e.g., 50 µL of serum) on ice.

-

Add a fixed amount of the internal standard to all samples, calibrators, and quality controls.

-

Precipitate proteins by adding 3-4 volumes of ice-cold methanol. Vortex thoroughly.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm filter into an HPLC vial.

-

-

HPLC Separation:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., C18 reverse-phase).

-

Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient should be optimized to resolve NALA from isomers and other interferences.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific transition for NALA (e.g., m/z 217.1 → 159.1) and its internal standard.

-

-

-

Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of NALA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The protocol must be validated for linearity, accuracy, precision, and limit of detection according to regulatory guidelines.

-

Conclusion

This compound (N-α-acetyl-L-arginine) has transitioned from being a simple metabolite to a compound of significant interest in biomedicine and pharmaceutical science. Its role as a biomarker for metabolic diseases like hyperargininemia and uremia provides valuable diagnostic insights.[3][10] Furthermore, its application as a superior protein stabilizer presents a tangible solution to the persistent challenge of aggregation in biologic drug formulations.[14] As research continues, the full spectrum of NALA's biological activities and therapeutic potential will undoubtedly become clearer, paving the way for new diagnostic tools and more stable, effective protein-based therapies.

References

-

N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem. National Center for Biotechnology Information. [Link]

-

Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB. FooDB. [Link]

-

Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). Human Metabolome Database. [Link]

-

(S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | C8H20N4O5 - PubChem. National Center for Biotechnology Information. [Link]

-

Effect of N-acetylarginine, a Metabolite Accumulated in Hyperargininemia, on Parameters of Oxidative Stress in Rats: Protective Role of Vitamins and L-NAME - PubMed. National Center for Biotechnology Information. [Link]

-

alpha-keto-delta-Guanidinovaleric acid | C6H11N3O3 | CID 558 - PubChem. National Center for Biotechnology Information. [Link]

-

Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed. National Center for Biotechnology Information. [Link]

-

Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed. National Center for Biotechnology Information. [Link]

-

N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

L-2-Amino-5-guanidinopentanoic acid - ChemBK. ChemBK. [Link]

-

(S)-2-Amino-5-guanidinopentanoic acid - Lead Sciences. Lead Sciences. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

(2S)-2-amino-5-guanidinopentanoic acid | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

-

Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging - MDPI. MDPI. [Link]

-

Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. [Link]

-

Analytical Methods - OPUS. University of Siegen. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

-

(S)-2-Amino-5-guanidinopentanoic acid - ChemBK. ChemBK. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. National Center for Biotechnology Information. [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. National Center for Biotechnology Information. [Link]

- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents.

Sources

- 1. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. N-ALPHA-ACETYL-L-ARGININE | 155-84-0 [chemicalbook.com]

- 5. 35436-73-8|this compound|BLD Pharm [bldpharm.com]

- 6. (S)-2-Acetamido-5-guanidinopentanoic acid dihydrate | C8H20N4O5 | CID 16218842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]

- 11. alpha-keto-delta-Guanidinovaleric acid | C6H11N3O3 | CID 558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Effect of N-acetylarginine, a metabolite accumulated in hyperargininemia, on parameters of oxidative stress in rats: protective role of vitamins and L-NAME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (2S)-2-amino-5-guanidinopentanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of N-Acetyl-L-arginine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of N-Acetyl-L-arginine, a critical parameter for its application in research, drug development, and formulation. Understanding the solubility of this N-acetylated amino acid in various solvent systems is paramount for designing robust experimental protocols, ensuring reproducible results, and developing effective delivery systems. This document will delve into the physicochemical properties influencing its solubility, present available quantitative and qualitative data, and provide a detailed, field-proven methodology for determining its solubility in your own laboratory settings.

Understanding N-Acetyl-L-arginine: Physicochemical Landscape

N-Acetyl-L-arginine is a derivative of the proteinogenic amino acid L-arginine, where an acetyl group has been attached to the α-amino group.[1] This modification significantly alters the molecule's physicochemical properties compared to its parent compound, L-arginine, thereby influencing its solubility profile.

Key molecular features that govern the solubility of N-Acetyl-L-arginine include:

-

The Guanidinium Group: The highly basic guanidinium group on the arginine side chain is a prominent feature. This group is protonated at physiological pH, rendering this portion of the molecule highly polar and capable of forming strong hydrogen bonds with protic solvents like water.

-

The Acetyl Group: The introduction of the acetyl group adds a degree of hydrophobicity to the molecule and removes the primary amine's charge at neutral pH. This modification can influence interactions with both polar and non-polar solvents.

-

The Carboxyl Group: The presence of the carboxylic acid function provides another site for ionization and hydrogen bonding, contributing to its solubility in polar protic solvents.

-

Zwitterionic Nature: Like amino acids, N-Acetyl-L-arginine can exist as a zwitterion, possessing both a positive and a negative charge on different parts of the molecule. This characteristic is crucial for its high solubility in water.

The interplay of these functional groups dictates the molecule's ability to interact with different solvent environments. The presence of both polar, charged moieties and non-polar hydrocarbon regions results in a complex solubility behavior that is highly dependent on the solvent's properties, such as polarity, hydrogen bonding capacity, and pH.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for N-Acetyl-L-arginine in various common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, the exact form of the solute (e.g., dihydrate), and the purity of both the solute and the solvent.

| Solvent | Chemical Class | Solubility (at approx. 25°C) | Remarks | Source(s) |

| Water | Polar Protic | 50 mg/mL | High solubility due to the polar nature of water and the multiple hydrogen bonding sites on the molecule. | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL | Good solubility. Note that moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh DMSO. | [2] |

| Ethanol | Polar Protic | Insoluble | The hydrophobic ethyl backbone of ethanol may not effectively solvate the charged and highly polar regions of the molecule. | [2] |

| Methanol | Polar Protic | Data not available | Based on the solubility of L-arginine in methanol, some solubility is expected, likely lower than in water. | [3] |

| Isopropanol | Polar Protic | Data not available | Solubility is expected to be low, following the trend of decreasing solubility with increasing alkyl chain length in alcohols. | [3] |

| Acetone | Polar Aprotic | Data not available | Expected to have low solubility due to its inability to act as a hydrogen bond donor. | |

| Ethyl Acetate | Polar Aprotic | Data not available | Very low solubility is anticipated due to the non-polar character of the solvent. |

Comparative Insights from Structurally Related Compounds:

To further understand the solubility trends, it is insightful to consider the solubility of its parent compound, L-arginine, and another N-acetylated amino acid, N-acetyl-L-alanine.

-

L-Arginine: Exhibits high solubility in water and is more soluble in methanol than in ethanol, with solubility decreasing as the alcohol's carbon chain length increases. It is also soluble in DMSO.[3][4] This trend is largely driven by the polarity and hydrogen bonding capacity of the solvents.

-

N-Acetyl-L-alanine: This smaller N-acetylated amino acid shows positive correlation of solubility with temperature in various solvents.[5] Its solubility in different alcohols also decreases with increasing chain length.[6]

These comparisons suggest that for N-Acetyl-L-arginine, polar protic solvents will generally be more effective than polar aprotic or non-polar solvents, with water being the most effective. Within a homologous series of alcohols, solubility is expected to decrease as the hydrocarbon character of the solvent increases.

Causality in Experimental Design: Thermodynamic vs. Kinetic Solubility

When approaching solubility determination, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility. The choice of method depends on the intended application of the data.

Figure 1: Conceptual overview of thermodynamic versus kinetic solubility.

For the purposes of this guide, which is aimed at in-depth characterization for research and development, we will focus on the determination of thermodynamic solubility . This value represents the true equilibrium state and is a fundamental property of the compound in a given solvent system. It is the most reliable value for formulation development and for understanding the biopharmaceutical properties of a compound.

Experimental Protocol: Determination of Thermodynamic Solubility of N-Acetyl-L-arginine using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The protocol provided below is a self-validating system designed to ensure accuracy and reproducibility.

Principle

An excess amount of solid N-Acetyl-L-arginine is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is determined, which represents the thermodynamic solubility.

Materials and Equipment

-

N-Acetyl-L-arginine (powder form, of known purity)

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL glass scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument for quantification.

Step-by-Step Methodology

Figure 2: Experimental workflow for thermodynamic solubility determination.

-

Preparation of Samples:

-

Accurately weigh an amount of N-Acetyl-L-arginine that is in clear excess of its expected solubility and place it into a vial. A good starting point is to add enough solid to be visually present at the end of the experiment.

-

Pipette a precise volume of the chosen solvent into the vial.

-

Prepare at least three replicate samples for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C, depending on the application).

-

Agitate the samples at a constant speed for a predetermined period. A typical duration is 24 to 48 hours. To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24, 48, and 72 hours) and confirm that the measured solubility does not significantly change between the later time points.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of N-Acetyl-L-arginine.

-

Prepare a calibration curve using standard solutions of N-Acetyl-L-arginine of known concentrations.

-

Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.

-

Self-Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following points should be addressed:

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points is essential to confirm that a true equilibrium has been reached.

-

Solid State Analysis: It is good practice to analyze the solid material remaining at the end of the experiment (e.g., by PXRD or DSC) to confirm that no phase transformation or solvation has occurred during the experiment.

-

Purity of Materials: The use of high-purity N-Acetyl-L-arginine and solvents is fundamental to obtaining accurate solubility data.

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Conclusion

The solubility of N-Acetyl-L-arginine is a multifaceted property governed by its unique chemical structure. It exhibits high solubility in polar protic solvents, particularly water, and good solubility in polar aprotic solvents like DMSO, while being poorly soluble in less polar organic solvents such as ethanol. For researchers and drug development professionals, a thorough understanding of its solubility is not just a matter of procedural correctness but a cornerstone for the successful application and development of this compound. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for determining the thermodynamic solubility of N-Acetyl-L-arginine, ensuring the generation of high-quality, reproducible data for your research and development endeavors.

References

-

Tang, W., Li, J., Chen, L., Zhao, L., Xing, X., Xiao, Y., Ding, M., Wang, P., Sun, L., Li, Y., & Li, B. (2026). N-Acetyl-l-alanine Solubility and Correlation in 16 Monosolvents: Solvent Effects, Molecular Simulation, and Comparison with Structurally Similar Substance. Journal of Chemical & Engineering Data, 71(1), 217-232. [Link]

-

Zhang, P., Wang, J., & Yin, Q. (2020). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(2), 643-652. [Link]

-

Hu, S., et al. (2024). Solubility of ʟ-arginine in twelve mono-solvents: Solvent effects, molecular simulations and model correlations. ResearchGate. [Link]

-

PubChem. (n.d.). N-Acetyl-L-arginine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Dawn of a New Class of Neurometabolites: A Technical History of N-Acetylated Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of N-acetylated amino acids (NAAAs), a class of molecules that has evolved from enigmatic metabolites to key players in cellular metabolism, neuromodulation, and disease. This document delves into the seminal discoveries, the evolution of analytical techniques, and the elucidation of the physiological significance of these compounds. Detailed methodologies from foundational experiments are presented alongside modern protocols, offering both historical context and practical guidance. Through a blend of historical narrative, technical explanation, and field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the origins and importance of N-acetylated amino acids.

Introduction: The Emergence of a Novel Class of Biomolecules

N-acetylated amino acids are derivatives of amino acids where an acetyl group is covalently attached to the nitrogen atom of the amino group. While the acetylation of proteins, particularly histones, has been a central focus of molecular biology for decades, the existence and significance of free N-acetylated amino acids have a rich and distinct history.[1][2] Initially discovered as surprisingly abundant compounds in the brain, their roles have expanded to encompass a wide range of physiological processes, from metabolic regulation in microorganisms to neurotransmission and myelin synthesis in mammals.[1][3][4]

This guide will trace the historical arc of NAAA research, beginning with the landmark discoveries of N-acetyl-L-aspartate (NAA) and N-acetyl-L-glutamate (NAG), and progressing to our current understanding of the diverse functions of this growing family of molecules. We will examine the key experimental choices that propelled the field forward, from the early days of ion-exchange chromatography to the sophisticated mass spectrometry techniques of today. By understanding the scientific journey of NAAAs, from their initial identification to their contemporary roles as biomarkers and therapeutic targets, we can better appreciate their profound impact on biology and medicine.

The Seminal Discoveries: Unraveling the First N-Acetylated Amino Acids

The mid-20th century marked a period of intense discovery in the field of biochemistry, with the development of new analytical techniques enabling the identification of previously unknown metabolites. It was in this fertile scientific landscape that the first N-acetylated amino acids were brought to light.

N-Acetyl-L-Aspartate (NAA): A Prominent Metabolite of the Brain

In 1956, a pivotal discovery was made by Harris H. Tallan and his colleagues at the Rockefeller Institute for Medical Research. While investigating the free amino acids in the brain of the cat using the then-novel technique of ion-exchange chromatography, they identified a compound present in remarkably high concentrations.[3][5] Their meticulous work, published in the Journal of Biological Chemistry, identified this compound as N-acetyl-L-aspartic acid (NAA).[3][5]

Experimental Insight: The Discovery of NAA

Tallan's team utilized a starch column for ion-exchange chromatography to separate the amino acids and related compounds from a picric acid extract of cat brain. The fractions were then analyzed by paper chromatography. A ninhydrin-negative, acidic compound was isolated in substantial quantities. To identify this unknown substance, they performed acid hydrolysis, which yielded aspartic acid and acetic acid, confirming its identity as N-acetyl-L-aspartic acid.

The subsequent challenge was to understand the origin of this abundant brain metabolite. This question was answered in 1959 by F. B. Goldstein, who demonstrated the enzymatic synthesis of NAA.[6] His experiments revealed that NAA is formed from L-aspartic acid and acetyl-CoA, a reaction catalyzed by the enzyme L-aspartate N-acetyltransferase.[6][7]

Methodology Spotlight: Goldstein's Enzymatic Assay for NAA Synthesis

Goldstein's assay was a landmark in understanding NAAA biosynthesis. Here is a summary of the key steps:

-

Enzyme Preparation: An acetone powder of cat or rat brain was prepared to create a stable source of the enzyme.[6][8]

-

Reaction Mixture: The incubation mixture contained L-aspartate, acetyl-CoA, and the enzyme preparation in a suitable buffer.

-

Detection of NAA: The formation of NAA was quantified by measuring the disappearance of the sulfhydryl group of acetyl-CoA using the nitroprusside reaction or by using radiolabeled L-aspartate and measuring the incorporation of radioactivity into NAA.[6]

These foundational studies not only identified a major component of the brain's metabolic landscape but also laid the groundwork for decades of research into the physiological roles of NAA, which is now recognized as a marker of neuronal health and is implicated in various neurological disorders.[9][10]

N-Acetyl-L-Glutamate (NAG): A Key Player in Metabolic Regulation

Almost concurrently with the discovery of NAA, another N-acetylated amino acid was being identified, not as an abundant metabolite, but as a crucial cofactor in a fundamental metabolic pathway. In the early 1950s, Santiago Grisolia and Philip P. Cohen at the University of Wisconsin were investigating the biosynthesis of citrulline, a key step in the urea cycle.[4] Their research, published in the Journal of Biological Chemistry, revealed the essential role of a "glutamate derivative" in activating carbamoyl phosphate synthetase I (CPS1), the enzyme that catalyzes the first committed step of the urea cycle.[4][11] This activating molecule was later identified as N-acetyl-L-glutamate (NAG).[4][11]

The discovery of NAG's role in the urea cycle was a significant breakthrough, as it demonstrated that N-acetylated amino acids could function as allosteric regulators of enzyme activity.[8][12] Later research in microorganisms revealed that NAG is also a key intermediate in the biosynthesis of arginine.[13][14]

A Historical Timeline of Key Discoveries

The initial discoveries of NAA and NAG opened the floodgates for the identification and characterization of a growing family of N-acetylated amino acids. The timeline below highlights some of the key milestones in the history of NAAA research.

| Year | Discovery/Milestone | Significance | Key Researchers/References |

| Early 1950s | Identification of N-acetylglutamate (NAG) as an intermediate in arginine biosynthesis in E. coli. | Established the role of NAAAs in microbial metabolism. | [15] |

| 1953 | Discovery of N-acetyl-L-glutamate (NAG) as an essential cofactor for carbamoyl phosphate synthetase I. | Revealed the function of NAAAs as allosteric regulators in mammals. | Grisolia and Cohen[4][11] |

| 1956 | Discovery of N-acetyl-L-aspartate (NAA) as a highly abundant metabolite in the brain. | Identified a major, yet functionally enigmatic, molecule in the central nervous system. | Tallan, Moore, and Stein[3][5] |

| 1959 | Elucidation of the enzymatic synthesis of NAA from L-aspartate and acetyl-CoA. | Uncovered the biosynthetic pathway of a key neurometabolite. | F. B. Goldstein[6][16] |

| 1960s-1970s | Discovery of N-acetylornithine as an intermediate in arginine biosynthesis. | Expanded the understanding of the roles of NAAAs in amino acid metabolism. | [13][17] |

| 1980s | Development of HPLC-based methods for the analysis of NAAAs. | Provided more sensitive and specific tools for studying NAAAs. | [18] |

| 1990s-Present | Elucidation of the roles of NAAAs in various physiological processes and diseases, including Canavan disease and other neurological disorders. | Linked NAAA metabolism to human health and disease. | [19][20] |

| 2000s-Present | Application of mass spectrometry for the comprehensive analysis of the "N-acetylome." | Enabled the discovery of a wide range of novel NAAAs and their roles in complex biological systems. | [21][22] |

The Enzymatic Machinery: N-Acetyltransferases and Deacetylases

The synthesis and degradation of N-acetylated amino acids are tightly regulated by specific enzymes. The discovery and characterization of these enzymes have been crucial to understanding the dynamic nature of NAAA metabolism.

N-Acetyltransferases (NATs): The Architects of Acetylation

N-acetyltransferases are a diverse family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of a substrate. While the majority of research on NATs has focused on their role in protein acetylation, a growing body of evidence points to the existence of NATs that specifically act on free amino acids.[23][24]

The first enzyme shown to synthesize an N-acetylated amino acid was L-aspartate N-acetyltransferase, discovered by Goldstein in 1959.[6] Since then, several other amino acid N-acetyltransferases have been identified, each with its own substrate specificity. For example, N-acetylglutamate synthase (NAGS) is the enzyme responsible for synthesizing NAG from glutamate and acetyl-CoA.[14]

Experimental Workflow: Assay for N-Acetyltransferase Activity

The activity of N-acetyltransferases can be measured using various methods. A common approach involves monitoring the production of the N-acetylated amino acid or the consumption of acetyl-CoA.

Sources

- 1. scispace.com [scispace.com]

- 2. Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Acetyl-L-aspartic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.cat [2024.sci-hub.cat]

- 7. EC 2.3.1.17 [iubmb.qmul.ac.uk]

- 8. Synthesis of carbamoyl phosphate by carbamoyl phosphate synthetase I in the absence of acetylglutamate. Activation of the enzyme by cryoprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 15. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis of N-acetyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Making sure you're not a bot! [gupea.ub.gu.se]

- 19. researchgate.net [researchgate.net]

- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 21. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 22. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Characterization of a Novel N-Acetyltransferase from Chryseobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Physiological Importance and Identification of Novel Targets for the N-Terminal Acetyltransferase NatB - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Molecule: A Technical Guide to the Natural Occurrence and Significance of 2-Acetamido-5-guanidinopentanoic Acid

Foreword: Unveiling a Metabolite of Growing Importance

For decades, the intricate world of cellular metabolism has unveiled molecules with profound implications for biology and medicine. Among these, 2-Acetamido-5-guanidinopentanoic acid, more commonly known as N-α-acetyl-L-arginine, has emerged from the shadow of its well-known precursor, L-arginine, to command its own spotlight. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrence, biosynthesis, physiological relevance, and analytical methodologies pertaining to this fascinating molecule. Our journey will traverse its origins in diverse biological systems, delve into the enzymatic machinery responsible for its creation, and illuminate its burgeoning role in therapeutic applications, particularly in the realm of biopharmaceutical formulation.

I. Natural Occurrence: A Ubiquitous Presence Across Kingdoms

This compound is not a synthetic curiosity but a naturally occurring metabolite found across a wide spectrum of life, from microorganisms to plants and animals. Its presence has been reported in various organisms, including Drosophila melanogaster and Schizosaccharomyces pombe[1]. In the plant kingdom, it has been identified in species such as loquats and apples[2].

In mammals, including humans, this compound is a recognized human metabolite[1]. Its endogenous nature underscores its integration into fundamental biochemical pathways. However, its physiological concentrations can fluctuate significantly, with elevated levels being a hallmark of certain pathological conditions. Notably, it is found in increased concentrations in the serum and cerebrospinal fluid of individuals with hyperargininemia, an inherited metabolic disorder affecting the urea cycle[3][4]. Furthermore, it is considered a uremic toxin, accumulating in patients with renal insufficiency[2][3][4].

II. Biosynthesis: Two Paths to a Single Molecule

The formation of this compound in biological systems is primarily attributed to two distinct pathways: the degradation of N-terminally acetylated proteins and the direct enzymatic acetylation of free L-arginine.

A. Proteolytic Degradation of N-Terminally Acetylated Proteins

A significant portion of eukaryotic proteins undergoes N-terminal acetylation, a co-translational modification catalyzed by N-terminal acetyltransferases (NATs)[3][5]. This modification plays a crucial role in protein stability, folding, and subcellular localization[5]. The subsequent proteolytic degradation of these acetylated proteins releases N-terminally acetylated peptides. An N-acylpeptide hydrolase can then cleave these peptides, liberating N-acetylated amino acids, including this compound[3]. This pathway represents a recycling mechanism, salvaging the acetylated amino acid for other cellular processes or excretion.

Diagram: Biosynthesis of this compound

Sources

- 1. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Showing Compound N-alpha-Acetyl-L-arginine (FDB023383) - FooDB [foodb.ca]

- 5. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Acetyl-L-arginine

Introduction

N-Acetyl-L-arginine (NALA) is a derivative of the proteinogenic amino acid L-arginine, where the alpha-amino group is acetylated.[1][2] This modification alters its physicochemical properties, leading to its investigation and use in various scientific and pharmaceutical contexts. It is recognized as a human metabolite and has been studied for its role as a protein aggregation suppressor, demonstrating enhanced stability for protein liquid formulations under stress conditions compared to L-arginine hydrochloride.[3] A thorough characterization of NALA is fundamental for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure, functional groups, and mass, ensuring its identity and purity. This guide offers a comprehensive analysis of the spectroscopic data for N-Acetyl-L-arginine, grounded in established methodologies and data interpretation principles.

Molecular Structure and Identification

The unique structural features of N-Acetyl-L-arginine, including the acetylated alpha-amino group, the chiral center, the aliphatic side chain, and the terminal guanidinium group, give rise to its characteristic spectroscopic signature.

Diagram: Chemical Structure of N-Acetyl-L-arginine

Caption: Structure of (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid.

Table 1: Chemical Identifiers for N-Acetyl-L-arginine

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | [1] |

| CAS Number | 155-84-0 | [1][2] |

| Molecular Formula | C₈H₁₆N₄O₃ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Monoisotopic Mass | 216.12224039 Da | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For N-Acetyl-L-arginine, ¹H and ¹³C NMR provide definitive information about the number and chemical environment of the hydrogen and carbon atoms, respectively.

Expertise & Experience: Causality in Experimental Choices

The choice of solvent is critical in NMR. Deuterated water (D₂O) is an ideal solvent for N-Acetyl-L-arginine due to the molecule's high polarity and the presence of exchangeable protons (e.g., -OH, -NH). In D₂O, these labile protons exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the remaining signals from the C-H framework. The choice of a high-field spectrometer (e.g., 500 MHz) is recommended to achieve better signal dispersion and resolution, which is particularly useful for resolving the overlapping methylene proton signals in the arginine side chain.[4]

Experimental Protocol: General NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of N-Acetyl-L-arginine in ~0.6 mL of Deuterium Oxide (D₂O). Ensure complete dissolution.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Diagram: General NMR Experimental Workflow

Caption: A streamlined workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of N-Acetyl-L-arginine shows distinct signals corresponding to the acetyl methyl group, the α-proton, and the aliphatic side-chain protons.

Table 2: Predicted ¹H NMR Chemical Shifts for N-Acetyl-L-arginine in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (CH₃) | ~2.05 | Singlet | 3H |

| β-CH₂ | ~1.90 | Multiplet | 2H |

| γ-CH₂ | ~1.65 | Multiplet | 2H |

| δ-CH₂ | ~3.20 | Triplet | 2H |

| α-CH | ~4.25 | Doublet of Doublets (dd) | 1H |

(Data is predictive and based on typical values for similar structures and data from the Human Metabolome Database).[4]

¹³C NMR Spectral Data Interpretation